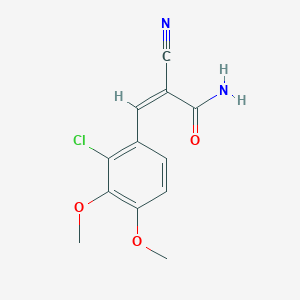
(2Z)-3-(2-chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-(2-chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and can be synthesized using specific methods. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Stereoregular Polyamides : The research conducted by Bou, Iribarren, and Muñoz-Guerra (1994) focused on synthesizing stereoregular polyamides using L-tartaric acid. Their study involved the creation of highly crystalline polyamides that exhibited moderate optical activity and a pronounced affinity to water, melting in the range of 150-190°C (Bou, Iribarren, & Muñoz-Guerra, 1994).
Stable Chiral Ethyl Zinc Complexes and Polymerization of Lactide : Labourdette et al. (2009) explored the reactivity of chiral diaminophenoxy proligands and their zinc ethyl complexes. They discovered that these complexes catalyzed the ring-opening polymerization of lactide to form atactic poly(lactic acid) (Labourdette et al., 2009).
Film Detection Method for Tritium-Labelled Proteins and Nucleic Acids : Bonner and Laskey (1974) introduced a method for detecting tritium in polyacrylamide gels using scintillation autography. This method, which is more sensitive than conventional autoradiography, enables the detection of isotopes with higher emission energies (Bonner & Laskey, 1974).
Synthesis of Quinolines and Related Fused Pyridines : Hayes and Meth–Cohn (1979) focused on the Vilsmeier formylation of secondary and tertiary enamides, leading to the formation of 2-pyridones and 2-chloropyridines. This method allowed for varied substitution in different positions on the pyridine ring (Hayes & Meth–Cohn, 1979).
Synthesis and Structural Analysis of Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate : Johnson et al. (2006) synthesized a compound closely related to the one , examining its crystalline structure and bond distances, providing insight into the molecular arrangement and potential applications in material science (Johnson et al., 2006).
Structure-Activity Relationships in Catalytic Hydroamination/Cyclization : Gott et al. (2007) investigated the synthesis of bis(carboxamide) proligands and their complexes with group 4 metals. This study provided insights into the catalytic properties and potential applications in organic synthesis (Gott et al., 2007).
Synthesis and Properties of Polyamides and Polyimides Derived from Dimethyl-Biphenylene : Liaw et al. (1998) synthesized a new diamine containing noncoplanar dimethyl-biphenylene and aryl ether units, leading to the creation of aromatic polyamides. These materials demonstrated significant thermal stability and mechanical strength, indicating potential applications in high-performance materials (Liaw et al., 1998).
Eigenschaften
IUPAC Name |
(Z)-3-(2-chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-17-9-4-3-7(10(13)11(9)18-2)5-8(6-14)12(15)16/h3-5H,1-2H3,(H2,15,16)/b8-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNDBWFRGQVENC-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C(C#N)C(=O)N)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C(/C#N)\C(=O)N)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

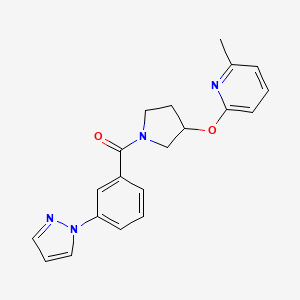
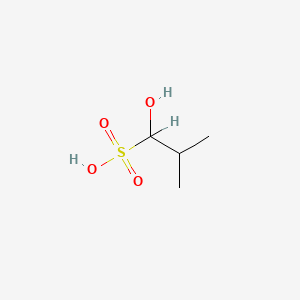
![2-(2-chloro-6-fluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2751564.png)
![Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate](/img/structure/B2751567.png)
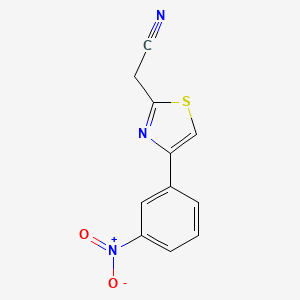
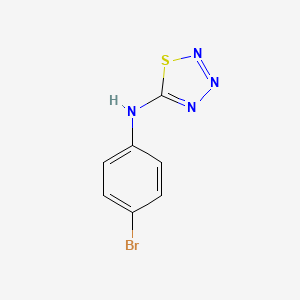
![1,3-Dimethyl-6-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2751572.png)
![7-Bromooxazolo[4,5-b]pyridin-2-ol](/img/structure/B2751574.png)
![5-Chlorofuro[2,3-b]pyridine](/img/structure/B2751575.png)


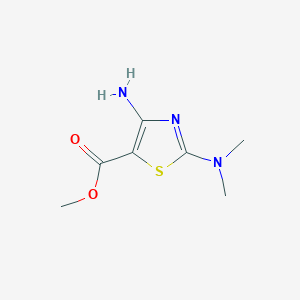
![3-butyl-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2751582.png)
